methyl 2-{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-amido}benzoate
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Overview
Description
Methyl 2-{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-amido}benzoate is a complex organic compound that features a combination of pyrazole, pyridazine, piperidine, and benzoate moieties
Mechanism of Action
Mode of Action
Given its structural complexity, it is likely that this compound interacts with its targets in a multifaceted manner, potentially inducing changes in cellular processes .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which influences its efficacy and safety profile .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-amido}benzoate typically involves multi-step organic reactions. The key steps include:
Formation of the pyrazole ring: This can be achieved by the condensation of acetylacetone with hydrazine to form 3,5-dimethylpyrazole.
Synthesis of the pyridazine ring: The pyrazole derivative is then reacted with appropriate reagents to form the pyridazine ring.
Formation of the piperidine ring: The pyridazine derivative is further reacted with piperidine under controlled conditions.
Coupling with benzoate: Finally, the piperidine derivative is coupled with methyl benzoate to form the target compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated systems for monitoring and control.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-amido}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 2-{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-amido}benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
Pyridazine derivatives: Compounds with similar pyridazine rings but different substituents.
Piperidine derivatives: Compounds with piperidine rings used in various pharmaceutical applications.
Uniqueness
Methyl 2-{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-amido}benzoate is unique due to its combination of multiple heterocyclic rings, which can confer distinct biological and chemical properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 2-[[1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperidine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3/c1-15-13-16(2)29(27-15)21-11-10-20(25-26-21)28-12-6-7-17(14-28)22(30)24-19-9-5-4-8-18(19)23(31)32-3/h4-5,8-11,13,17H,6-7,12,14H2,1-3H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJGKSGDCQIBOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=CC=C4C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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